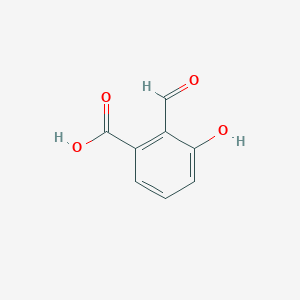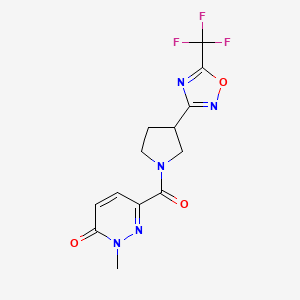![molecular formula C18H22N4 B2536788 2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890610-97-6](/img/structure/B2536788.png)
2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dimethyl-3-(4-methylphenyl)-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained a lot of attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the pyrazolopyrimidine class of compounds and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various innovative methods, including microwave irradiative cyclocondensation and ultrasound-assisted synthesis. These methods facilitate the generation of heterocyclic compounds with potential for further chemical transformations and evaluations in biological activities. The structurally diverse libraries of compounds synthesized showcase the potential of pyrazolo[1,5-a]pyrimidine derivatives in contributing to the development of novel chemical entities (Deohate & Palaspagar, 2020; Kaping, Helissey, & Vishwakarma, 2020).
Antagonistic Activity on Serotonin Receptors
Research on pyrazolo[1,5-a]pyrimidine derivatives has identified compounds with significant antagonist activity on serotonin 5-HT6 receptors. Such compounds are considered potential candidates for the development of new therapeutic agents targeting central nervous system disorders. The structure-activity relationship studies have been instrumental in understanding the pharmacophore requirements for enhancing receptor affinity and selectivity (Ivachtchenko et al., 2013; Ivachtchenko et al., 2011).
Anticancer and Antimicrobial Properties
Several pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their biological activities, including anticancer and antimicrobial properties. These studies are crucial for identifying new lead compounds in the fight against cancer and infectious diseases. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promise as anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of this class of compounds (Rahmouni et al., 2016; Hafez, El-Gazzar, & Al-Hussain, 2016).
properties
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-11(2)19-16-10-13(4)20-18-17(14(5)21-22(16)18)15-8-6-12(3)7-9-15/h6-11,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDGQDOWRMDISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

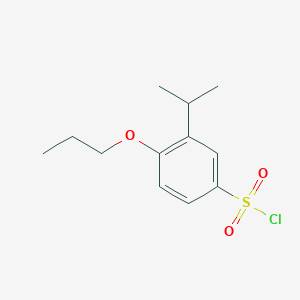
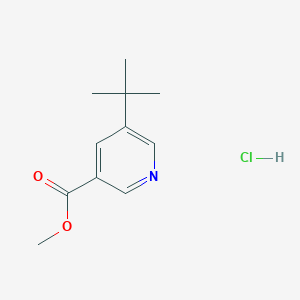
![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)
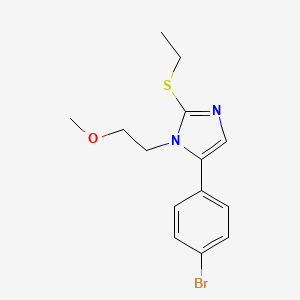
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2536712.png)
![2-bromo-5-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2536715.png)
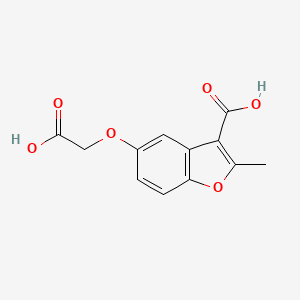

![N-[4-(3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2536722.png)


